![molecular formula C27H44O7 B149824 (25S)-Inokosterone CAS No. 19595-18-7](/img/structure/B149824.png)
(25S)-Inokosterone
Overview
Description
(25S)-Inokosterone is a steroid hormone that is synthesized from cholesterol in the adrenal gland. It is a potent androgen that plays a crucial role in the development and maintenance of male reproductive tissues. In recent years, (25S)-Inokosterone has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and sports.
Scientific Research Applications
1. Insect Metamorphosis and Moulting Activity
- Inokosterone has been studied for its role in insect metamorphosis and moulting activity. Research conducted on species like Musca domestica and Bombyx mori shows high activity of inokosterone as a moulting hormone (Kobayashi, Takemoto, Ogawa, & Nishimoto, 1967). Similarly, studies on Drosophila Kc cells indicated that certain inokosterone derivatives are among the most active ecdysones known (Lee, Nakanishi, & Cherbas, 1991).
2. Ecdysteroid Receptor Interaction and Synthesis
- Research on the synthesis and absolute configuration of inokosterone and its epimers highlights its interaction with ecdysteroid receptors. The configuration at C-25 and the substituent at C-26 significantly influence this interaction (Yingyongnarongkul, Kumpun, & Chimnoi, 2005).
3. Antiradiation Properties
- Inokosterone-containing compounds have been studied for their antiradiation properties. Research indicates these compounds, such as "serpisten" and inokosterone, can normalize phospholipid composition in mice liver and blood erythrocytes, suggesting potential applications in radiation protection (Shevchenko, Zagorskaia, Kudiasheva, & Shishkina, 2007).
4. Protein Synthesis Stimulation
- The ability of inokosterone to stimulate protein synthesis in mouse liver has been documented, highlighting its potential for anabolic properties and medical applications (Otaka, Uchiyama, Okui, Takemoto, & Hikino, 1968).
5. Phytoecdysteroid Composition
- Studies on the phytoecdysteroid composition of plants like Achyranthes bidentata Blume reveal the presence of compounds like (25S)-20,22-O-(R-ethylidene)inokosterone, indicating the natural occurrence and potential extraction methods for inokosterone (Zhang et al., 2012).
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-BMZRUTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25S-Inokosterone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.